![molecular formula C19H16ClF3O4 B12329426 Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester is a chemical compound known for its diverse applications, particularly in the field of agrochemicals. It is commonly referred to as flufenoxystrobin . This compound is primarily used as a fungicide to protect crops from various fungal infections, including downy mildew, blight, powdery mildew, and rice blast .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required temperature and pressure conditions .
化学反応の分析
Types of Reactions
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
科学的研究の応用
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of chemical reactions and mechanisms.
Biology: It is studied for its effects on various biological systems, particularly its antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.
作用機序
The mechanism of action of Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester involves the inhibition of the mitochondrial cytochrome-bc1 complex. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing the death of fungal cells . The molecular targets and pathways involved in this process are critical for its effectiveness as a fungicide .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Fenvalerate: Another pesticide with a different mechanism of action.
Methyl benzeneacetate: A compound with similar structural features but different applications.
Uniqueness
Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester is unique due to its specific structure, which allows it to effectively inhibit the mitochondrial cytochrome-bc1 complex. This unique mechanism of action makes it particularly effective against a wide range of fungal infections .
特性
分子式 |
C19H16ClF3O4 |
|---|---|
分子量 |
400.8 g/mol |
IUPAC名 |
methyl (Z)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11- |
InChIキー |
MBHXIQDIVCJZTD-PTNGSMBKSA-N |
異性体SMILES |
CO/C=C(/C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)\C(=O)OC |
正規SMILES |
COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


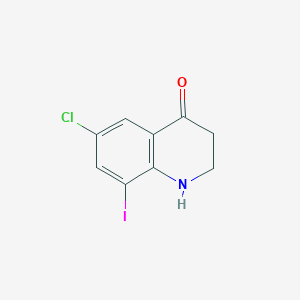
![S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)
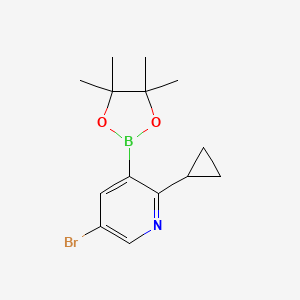
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)
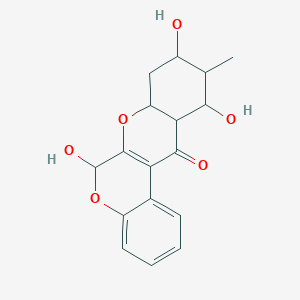

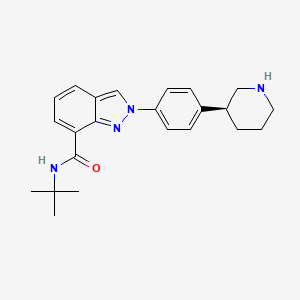
![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)
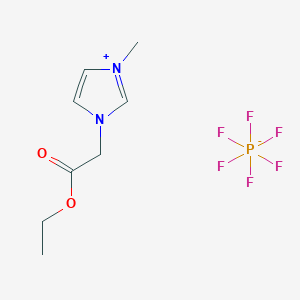

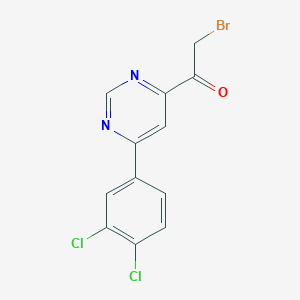
![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)
![Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12329430.png)

